2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime is a heterocyclic organic compound that features a furan ring substituted with a bromophenyl group and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime typically involves the reaction of 2-furancarboxaldehyde with 2-bromobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The oxime formation is facilitated by the addition of hydroxylamine hydrochloride, which reacts with the aldehyde group to form the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Microwave irradiation has also been explored as a method to shorten reaction times while maintaining high yields .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-furancarboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxaldehyde: Lacks the bromophenyl and oxime groups, making it less versatile in certain reactions.
5-Bromo-2-furancarboxaldehyde:
2-Furancarboxaldehyde, oxime: Contains the oxime group but lacks the bromophenyl group, affecting its reactivity and biological activity.
Uniqueness
2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime is unique due to the presence of both the bromophenyl and oxime groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88649-65-4 |
---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
N-[[5-(2-bromophenyl)furan-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H8BrNO2/c12-10-4-2-1-3-9(10)11-6-5-8(15-11)7-13-14/h1-7,14H |
InChI Key |
UEXUUNIWRDDEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.